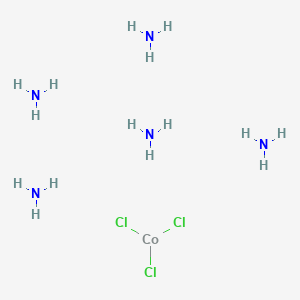
2,6-Naphthalenedisulfonic acid disodium salt, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Naphthalenedisulfonic acid disodium salt, 97%, is a chemical compound with the molecular formula C10H6(SO3Na)2. It is a white to almost white powder or crystalline substance that is highly soluble in water. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Naphthalenedisulfonic acid disodium salt can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum, resulting in the formation of naphthalenedisulfonic acid. This acid is then neutralized with sodium hydroxide to produce the disodium salt .
Industrial Production Methods
In industrial settings, the production of 2,6-Naphthalenedisulfonic acid disodium salt typically involves large-scale sulfonation reactors where naphthalene is treated with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the disodium salt. The product is purified through crystallization and drying processes .
化学反応の分析
Types of Reactions
2,6-Naphthalenedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into naphthalenediols.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nitration typically involves nitric acid, while halogenation uses halogens like chlorine or bromine
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenediols
Substitution: Nitro-naphthalenes and halogenated naphthalenes
科学的研究の応用
2,6-Naphthalenedisulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Acts as a staining agent for biological specimens.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Employed as a dispersing agent in concrete and as a surfactant in various formulations .
作用機序
The mechanism of action of 2,6-Naphthalenedisulfonic acid disodium salt involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. In industrial applications, its surfactant properties help in reducing surface tension and improving the dispersion of particles .
類似化合物との比較
Similar Compounds
- 1,5-Naphthalenedisulfonic acid disodium salt
- 1,3,6-Naphthalenetrisulfonic acid
- 2,7-Naphthalenedisulfonic acid disodium salt
Uniqueness
2,6-Naphthalenedisulfonic acid disodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and strong acidic properties .
特性
分子式 |
C10H8Na2O6S2 |
|---|---|
分子量 |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
InChIキー |
IBIDRGYZQLRDPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)







![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)

